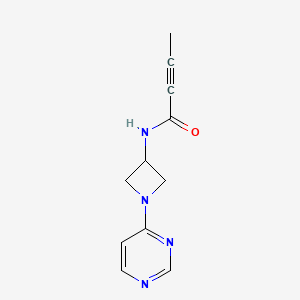
N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide
Description
N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group
Properties
IUPAC Name |
N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-3-11(16)14-9-6-15(7-9)10-4-5-12-8-13-10/h4-5,8-9H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGTFWUFCTPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CN(C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide typically involves the formation of the ynamide structure through the coupling of an alkyne with an amide. One common method is the copper-catalyzed dehydrogenative coupling of an aldehyde with an aminopyridine in the presence of iodine . Another approach involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keteniminium ions, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s reactivity and properties.
Substitution: The ynamide structure allows for nucleophilic substitution reactions, where nucleophiles can attack the polarized triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, TBHP.
Reducing agents: Hydrogen gas, metal hydrides.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keteniminium ions, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound’s unique reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide involves the polarization of the triple bond, which enhances its reactivity towards various chemical transformations. The electron-withdrawing group on the nitrogen atom stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds and molecular structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ynamides such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Uniqueness
N-(1-Pyrimidin-4-ylazetidin-3-yl)but-2-ynamide is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the pyrimidinyl group and the azetidinyl ring enhances its potential for diverse chemical transformations and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


